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Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-bromopropanoate (C₄H₇BrO₂), a key intermediate in organic synthesis and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for

researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of methyl 3-bromopropanoate provide detailed information about its

proton and carbon framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 3-bromopropanoate in deuterated chloroform (CDCl₃)

typically exhibits three distinct signals corresponding to the three different proton environments

in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.73 Singlet 3H - -OCH₃

3.53 Triplet 2H 6.6 -CH₂Br

2.95 Triplet 2H 6.6 -CH₂C(=O)

Diagram of Methyl 3-bromopropanoate with ¹H NMR Assignments

Methyl 3-bromopropanoate Structure and ¹H NMR Correlations

Br-CH₂(b)-CH₂(a)-C(=O)-O-CH₃(c)

δ = 2.95 ppm (t)

δ = 3.53 ppm (t)

δ = 3.73 ppm (s)

Click to download full resolution via product page

Caption: Structure of Methyl 3-bromopropanoate with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of methyl 3-bromopropanoate in CDCl₃ shows four signals,

corresponding to the four unique carbon atoms in the molecule.[1]
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Chemical Shift (δ) ppm Assignment

170.5 C=O (Ester carbonyl)

52.0 -OCH₃ (Ester methyl)

38.5 -CH₂C(=O)

25.5 -CH₂Br

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl 3-bromopropanoate shows characteristic absorption bands for the ester

functional group and the carbon-bromine bond.[2]

Wavenumber (cm⁻¹) Intensity Assignment

2955 Medium C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1437 Medium C-H bend (methylene)

1205 Strong C-O stretch (ester)

650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of methyl 3-bromopropanoate
shows the molecular ion peak and several characteristic fragment ions.[3]
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m/z Relative Intensity (%) Possible Fragment

166/168 5
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

135/137 20 [M - OCH₃]⁺

107/109 100 [BrCH₂CH₂]⁺

87 30 [M - Br]⁺

59 80 [COOCH₃]⁺

Fragmentation Pathway of Methyl 3-bromopropanoate
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Caption: Proposed mass spectrometry fragmentation pathway of Methyl 3-bromopropanoate.

Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of methyl 3-bromopropanoate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

NMR Data Acquisition Workflow
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NMR Data Acquisition Workflow

Sample Preparation
(Dissolve in CDCl₃ with TMS)

Insert into NMR Spectrometer

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy
Sample Preparation (Neat Liquid):

Place one drop of methyl 3-bromopropanoate onto a clean, dry salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top to create a thin liquid film.

Instrument Parameters (FT-IR Spectrometer):

Scan Range: 4000 - 400 cm⁻¹
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Number of Scans: 16-32

Resolution: 4 cm⁻¹

A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Dilute a small amount of methyl 3-bromopropanoate in a suitable volatile solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Typical GC-MS system):

Gas Chromatograph:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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